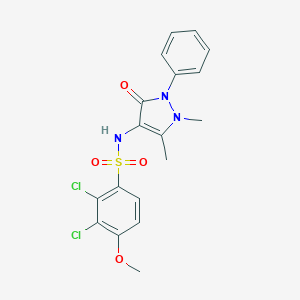

![molecular formula C14H21NOS B296418 N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296418.png)

N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide, also known as BMS-204352, is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first synthesized in the late 1990s by Bristol-Myers Squibb, a pharmaceutical company, with the aim of developing a drug for the treatment of osteoporosis and muscle wasting. BMS-204352 has shown promising results in preclinical studies, and it is currently being investigated for its potential use in various scientific research applications.

Wirkmechanismus

N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide works by selectively binding to and activating the androgen receptor in bone and muscle tissues. This leads to an increase in protein synthesis and a decrease in protein breakdown, resulting in anabolic effects on these tissues. N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide has a high affinity for the androgen receptor, but it is selective in its tissue distribution, which means that it does not activate the androgen receptor in other tissues such as the prostate gland.

Biochemical and Physiological Effects

N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of osteoporosis, N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide has been shown to increase bone mineral density, improve bone strength, and reduce bone resorption. In animal models of muscle wasting, N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide has been shown to increase muscle mass, muscle strength, and muscle fiber size. N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide has also been shown to have a positive effect on lipid metabolism, by reducing serum triglycerides and increasing high-density lipoprotein (HDL) cholesterol levels.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide in lab experiments is its selectivity for bone and muscle tissues, which means that it does not cause androgenic side effects in other tissues such as the prostate gland. N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide is also orally bioavailable, which makes it easy to administer to animals in lab experiments. However, one of the limitations of using N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide in lab experiments is its relatively short half-life, which means that it needs to be administered frequently to maintain its effects.

Zukünftige Richtungen

There are several future directions for the investigation of N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide in scientific research. One potential direction is the development of N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide analogs with improved pharmacokinetic properties, such as longer half-life and higher oral bioavailability. Another potential direction is the investigation of N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide in other disease models, such as sarcopenia and cachexia. Finally, the investigation of the molecular mechanisms underlying the anabolic effects of N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide could lead to the development of novel therapeutic targets for the treatment of osteoporosis and muscle wasting.

Synthesemethoden

The synthesis of N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide involves several steps, starting from the reaction between 4-methylthiophenol and 3-bromopropylamine to form the intermediate 4-methylphenylsulfanylpropylamine. This intermediate is then reacted with butyric anhydride to form the final product, N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide. The synthesis method has been optimized to yield high purity and high yield of the final product.

Wissenschaftliche Forschungsanwendungen

N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide has been investigated for its potential use in various scientific research applications, including the treatment of osteoporosis, muscle wasting, and androgen deficiency. In preclinical studies, N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide has shown anabolic effects on bone and muscle tissues, without causing androgenic side effects such as prostate enlargement and hair loss. N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide has also been shown to increase bone mineral density and improve bone strength in animal models of osteoporosis.

Eigenschaften

Molekularformel |

C14H21NOS |

|---|---|

Molekulargewicht |

251.39 g/mol |

IUPAC-Name |

N-butyl-3-(4-methylphenyl)sulfanylpropanamide |

InChI |

InChI=1S/C14H21NOS/c1-3-4-10-15-14(16)9-11-17-13-7-5-12(2)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,15,16) |

InChI-Schlüssel |

UTGSAAIGGPKZRO-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)CCSC1=CC=C(C=C1)C |

Kanonische SMILES |

CCCCNC(=O)CCSC1=CC=C(C=C1)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(3-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B296340.png)

![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B296341.png)

![N-(4-bromo-3-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B296343.png)

![N-cycloheptyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296344.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B296345.png)

![2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-methylpropyl)benzamide](/img/structure/B296346.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide](/img/structure/B296347.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B296351.png)

![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide](/img/structure/B296353.png)

![1-[(2,3-Dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B296356.png)

![4-Benzyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine](/img/structure/B296360.png)

![N-(4-ethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B296362.png)